N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines This compound is characterized by its unique structure, which includes a benzodioxepine ring fused with a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium or rhodium, and solvents like toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A boronic acid containing a phenyl substituent, commonly used in organic synthesis.
Acetamide: A simple amide with various industrial applications.
Uniqueness
N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which imparts distinct chemical and biological properties. Unlike simpler amides or boronic acids, this compound offers a versatile platform for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c18-16(20)12-4-1-2-5-13(12)19-17(21)11-6-7-14-15(10-11)23-9-3-8-22-14/h1-2,4-7,10H,3,8-9H2,(H2,18,20)(H,19,21) |
InChI Key |
DUKXDSLACHDLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)OC1 |
Origin of Product |
United States |
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